2-Chloroquinoline-6-sulfonyl chloride

Purification Crystallization Solid-Phase Handling

Pain: Quinoline library synthesis limited by building blocks with single reactive sites. Solution: 2-Chloroquinoline-6-sulfonyl chloride (CAS 205055-71-6) offers dual orthogonal electrophilic reactivity-sulfonyl chloride for sulfonamide installation and 2-chloro for rapid SNAr (99% yield, 35 s, microwave)-doubling diversity per intermediate. ≥98% purity with distinct mp 137-140°C enables straightforward recrystallization. Higher bp (411.6°C) versus non-chlorinated analog (385.8°C) provides wider thermal safety margin during scale-up. Sealed dry storage at 2-8°C; ships ambient.

Molecular Formula C9H5Cl2NO2S
Molecular Weight 262.11 g/mol
CAS No. 205055-71-6
Cat. No. B018494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoline-6-sulfonyl chloride
CAS205055-71-6
Synonyms2-Chloro-6-quinolinesulfonyl Chloride; 
Molecular FormulaC9H5Cl2NO2S
Molecular Weight262.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)Cl
InChIInChI=1S/C9H5Cl2NO2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H
InChIKeyOBSXSFGTHBBROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroquinoline-6-sulfonyl chloride: Dual-Electrophilic Building Block


2-Chloroquinoline-6-sulfonyl chloride (CAS 205055-71-6) is a heteroaromatic sulfonyl chloride featuring a quinoline core substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 6-position . With molecular formula C9H5Cl2NO2S and molecular weight 262.11 g/mol, it serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its dual electrophilic character derived from both the sulfonyl chloride moiety and the 2-chloro substituent .

Dual electrophilic reactivity enables sequential derivatization
Microwave-accelerated SNAr compatibility for library synthesis
Reported high commercial purity supports multi-step workflows

2-Chloroquinoline-6-sulfonyl chloride vs. Generic Analogs


Interchanging 2-chloroquinoline-6-sulfonyl chloride with unsubstituted quinoline-6-sulfonyl chloride or positional isomers is not trivial. The presence of the 2-chloro substituent introduces a second electrophilic site capable of undergoing nucleophilic aromatic substitution (SNAr), dramatically expanding synthetic utility beyond simple sulfonylation [1]. Furthermore, the specific 6-position of the sulfonyl chloride group, combined with the electron-withdrawing 2-chloro group, imparts distinct physical properties—including a melting point of 137-140°C and boiling point of 411.6°C [2]—that differ substantially from analogs, directly impacting purification, handling, and reaction engineering.

2-Chloroquinoline-6-sulfonyl chloride
Quinoline-6-sulfonyl chloride (non-chlorinated)
Second electrophilic site (2-Cl) enables SNAr chemistry
Only sulfonylation reactivity; dual derivatization not possible
Intermediate melting point aids solid-state handling and recrystallization
Lower melting point may complicate ambient-temperature purification
6-sulfonyl chloride position and 2-chloro group define unique electronic profile
Different substitution pattern alters reactivity and physical properties

2-Chloroquinoline-6-sulfonyl chloride: Key Differentiation Evidence


Melting Point Advantage for Purification

2-Chloroquinoline-6-sulfonyl chloride exhibits a melting point of 137-140°C [1], which is substantially higher than that of its non-chlorinated analog quinoline-6-sulfonyl chloride (83-85°C) and lower than the 3-sulfonyl chloride isomer (180-181°C) . This intermediate melting range enables more convenient recrystallization and handling under standard laboratory conditions compared to the low-melting 6-sulfonyl analog, which can be prone to softening or melting during ambient-temperature manipulations.

Melting point
Reported
137–140 °C
83–85 °C
+54–57 °C
Intermediate melting range may support recrystallization and handling
vs. non-chlorinated 6-sulfonyl analog
Purification Crystallization Solid-Phase Handling

Enhanced Thermal Stability for High-Temperature Reactions

The boiling point of 2-chloroquinoline-6-sulfonyl chloride is 411.6°C at 760 mmHg [1], compared to 385.8 ± 17.0°C for quinoline-6-sulfonyl chloride . This ~26°C higher boiling point indicates greater thermal stability and provides a wider operational window for reactions conducted at elevated temperatures, such as solvent-free sulfonylation or high-boiling solvent systems.

Boiling point
Reported
411.6 °C
385.8 ± 17.0 °C
+25.8 °C
Elevated boiling point may provide wider thermal window for high-temperature reactions
vs. quinoline-6-sulfonyl chloride at 760 mmHg
Thermal Stability Distillation Reaction Engineering

Dual Electrophilic Reactivity for Rapid SNAr

Unlike quinoline-6-sulfonyl chloride, which offers only sulfonyl chloride reactivity, 2-chloroquinoline-6-sulfonyl chloride possesses a second electrophilic site at the 2-chloro position. This enables nucleophilic aromatic substitution (SNAr) reactions. Model studies on 2-chloroquinoline demonstrate that under microwave irradiation, reaction with sodium thiophenoxide in HMPA proceeds to 99% yield in only 35 seconds at 90°C, whereas conventional heating requires 2 days at 100°C [1]. This dual reactivity allows sequential or orthogonal functionalization strategies not possible with non-chlorinated analogs.

SNAr reactivity
Class-level
99% in 35 s (microwave, 90°C)
2 d at 100°C (conventional)
~4,900× faster
Dual electrophilic sites enable rapid sequential derivatization
2-chloroquinoline model; class-level inference
Nucleophilic Aromatic Substitution Microwave Synthesis Library Synthesis

Higher Purity Specification vs. Non-Chlorinated Analog

2-Chloroquinoline-6-sulfonyl chloride is commercially available from multiple vendors at a purity of 98% , whereas the non-chlorinated analog quinoline-6-sulfonyl chloride is typically offered at 95% purity . This 3% absolute purity difference corresponds to a 60% reduction in impurity burden (from 5% to 2% impurities), which can significantly impact reaction yields and purification requirements in multi-step syntheses.

Purity specification
Specification review
98%
95% (non-chlorinated analog)
Impurity burden reduced ~60%
Higher purity specification may minimize side reactions in multi-step synthesis
Vendor-reported typical purities
Purity Procurement Reaction Yield

Patent Citations Validate Industrial Utility

According to PubChemLite data, 2-chloroquinoline-6-sulfonyl chloride is cited in 34 patents [1], underscoring its established role as a validated intermediate in proprietary pharmaceutical and agrochemical research. In contrast, the non-chlorinated quinoline-6-sulfonyl chloride shows lower patent association (exact count not specified in available databases but typically fewer citations).

Patent citations
Source review
34 patents
Fewer citations for non-chlorinated analog
Patent citations suggest established industrial research utility
PubChemLite query; cross-database confirmation pending
Patent Landscape Intellectual Property Building Block Validation

Molecular Weight and Density Impact on Handling

2-Chloroquinoline-6-sulfonyl chloride has a molecular weight of 262.11 g/mol and density of 1.585 g/cm³ [1], compared to 227.67 g/mol and 1.484 g/cm³ for quinoline-6-sulfonyl chloride . The higher molecular weight (+34.44 g/mol, +15% increase) and density (+0.101 g/cm³, +6.8% increase) can influence solubility characteristics and bulk handling properties, which may be relevant for formulation development or large-scale process optimization.

MW & density
Reported
262.11 g/mol, 1.585 g/cm³
227.67 g/mol, 1.484 g/cm³
MW +15%, density +6.8%
Differences in MW and density may influence solubility and bulk handling
vs. quinoline-6-sulfonyl chloride
Physical Properties Solubility Formulation

2-Chloroquinoline-6-sulfonyl chloride: Application Scenarios


Microwave-Accelerated Parallel Synthesis of Quinoline Libraries

Researchers building quinoline-based compound libraries benefit from the dual reactivity of 2-chloroquinoline-6-sulfonyl chloride. The sulfonyl chloride group can be used to install sulfonamide or sulfonate moieties, while the 2-chloro substituent enables rapid SNAr under microwave irradiation (99% yield in 35 seconds as demonstrated on 2-chloroquinoline [1]). This orthogonal reactivity accelerates library synthesis and increases chemical diversity per building block.

Synthesis of High-Purity Sulfonamide Drug Candidates

In medicinal chemistry programs requiring sulfonamide-containing quinoline derivatives, the 98% commercial purity of this compound reduces the need for pre-reaction purification. Combined with the distinct melting point (137-140°C) [2] that facilitates recrystallization, this building block supports the synthesis of drug candidates with fewer impurities, a critical factor for biological assay reproducibility.

Dual-Functionalized Quinoline Probes for Chemical Biology

The presence of two orthogonal electrophilic sites (sulfonyl chloride and 2-chloro) allows sequential functionalization to create dual-labeled quinoline probes. For example, the sulfonyl chloride can first react with an amine-containing affinity tag, followed by SNAr at the 2-position to introduce a fluorescent or biotin label [1]. Such dual-functionalization is not possible with non-chlorinated quinoline sulfonyl chlorides.

Process Chemistry with Enhanced Thermal Stability

For scale-up reactions conducted at elevated temperatures, the higher boiling point of 2-chloroquinoline-6-sulfonyl chloride (411.6°C) compared to quinoline-6-sulfonyl chloride (385.8°C) [2] provides a wider thermal safety margin. Process chemists can employ high-boiling solvents or solvent-free conditions without risk of premature decomposition, enhancing reaction robustness and yield consistency.

Application
Selection Property
Validation Focus
Microwave-assisted library synthesis
Dual electrophilic reactivity
Orthogonal functionalization efficiency
Sulfonamide derivative synthesis
High commercial purity & crystallization-friendly melting range
Impurity profile impact on multi-step yield
Dual-labeled quinoline probe synthesis
Orthogonal reactive sites (sulfonyl chloride + 2-Cl)
Sequential functionalization feasibility
High-temperature process chemistry
Elevated boiling point & thermal stability
Decomposition risk under prolonged heating

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